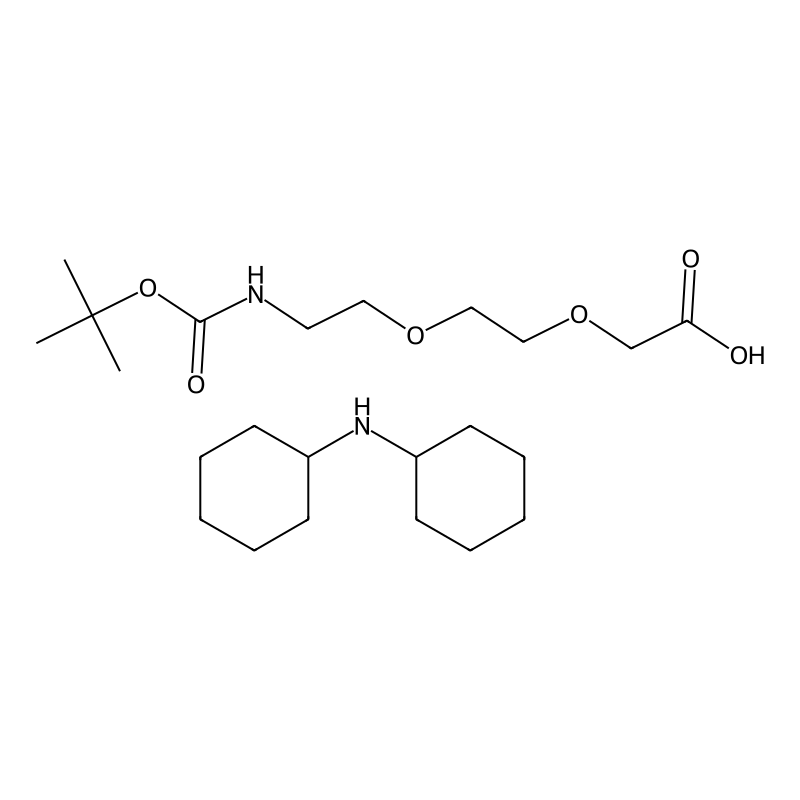

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. Its molecular formula is C23H44N2O6, and it has a molecular weight of approximately 432.6 g/mol. The compound features a dicyclohexylamine moiety, which contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield dicyclohexylamine and the corresponding acid.

- Esterification: It can react with alcohols to form new esters, which may modify its solubility and reactivity.

- Nucleophilic Substitution: The nitrogen atom in the dicyclohexylamine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate typically involves multi-step organic synthesis techniques:

- Formation of the Core Structure: The initial step often involves the synthesis of the 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan core through condensation reactions involving appropriate starting materials.

- Amidation: The core structure is then reacted with dicyclohexylamine to form the final product via an amidation reaction.

- Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate.

These methods are typically carried out under controlled conditions to ensure high yields and purity.

This compound has several notable applications:

- Pharmaceutical Research: Due to its potential biological activity, it can serve as a lead compound for drug development.

- Material Science: Its unique chemical structure may be useful in developing polymers or other materials with specific properties.

- Chemical Intermediates: It can act as an intermediate in the synthesis of more complex molecules.

The versatility of this compound makes it valuable across various scientific disciplines .

Interaction studies involving Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that similar compounds may interact with protein targets involved in inflammation and microbial resistance pathways. Further research is needed to elucidate these interactions specifically for this compound.

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate shares structural similarities with several related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan | C11H21NO6 | Lacks dicyclohexylamine moiety |

| Dicyclohexylamine | C12H23N | Simple amine structure |

| 2-[2-(Boc-amino)ethoxy]ethoxyacetic acid | C11H21NO6 | Contains Boc protection group |

These comparisons illustrate the uniqueness of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate due to its complex structure and potential applications not fully realized by simpler analogs .

Transesterification represents the fundamental synthetic approach for the preparation of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate, involving the conversion of one ester into another through the exchange of organic functional groups [1]. The reaction mechanism proceeds through either acidic or basic catalytic pathways, with the carbonyl carbon of the starting ester serving as the electrophilic center [2] [3].

Under basic conditions, the transesterification mechanism follows a two-step addition-elimination pathway [1]. The initial step involves nucleophilic attack by an alkoxide ion on the carbonyl carbon of the ester, resulting in the formation of a tetrahedral intermediate [4]. The negative charge is transferred to the carbonyl oxygen as the double bond between the carbonyl carbon and oxygen is broken [4]. Subsequently, the alkoxy group from the original ester acts as a leaving group, with the bond pair of electrons retained by the oxygen, leading to the formation of a new alkoxide and restoration of the carbonyl double bond [4].

The acidic transesterification mechanism operates through a more complex pathway involving protonation-addition-deprotonation-protonation-elimination-deprotonation steps [1]. Strong acids catalyze the reaction by donating a proton to the carbonyl group, thereby enhancing its electrophilic character and making it more susceptible to nucleophilic attack [3] [5]. The protonation of the carbonyl oxygen activates the ester toward nucleophilic substitution, facilitating the subsequent alcohol addition step [2].

For the synthesis of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate, the transesterification process typically utilizes polyethylene glycol derivatives as starting materials [6]. The reaction conditions must be carefully controlled to ensure complete conversion while minimizing side reactions such as ether bond cleavage [7]. Temperature optimization is critical, as elevated temperatures above 300°C can lead to degradation of the polyethylene glycol backbone [8].

| Reaction Parameter | Basic Conditions | Acidic Conditions |

|---|---|---|

| Temperature Range | 80-120°C | 100-140°C |

| Catalyst Loading | 0.1-1.0 mol% | 0.5-2.0 mol% |

| Reaction Time | 2-6 hours | 4-8 hours |

| Solvent Requirements | Alcohol solvent | Aprotic solvents preferred |

Catalytic Systems for Polyethylene Glycol-Dicyclohexylamine Conjugation

The catalytic systems employed for polyethylene glycol-dicyclohexylamine conjugation involve multiple approaches depending on the specific synthetic route [9]. Anionic polymerization mechanisms are preferred for polyethylene glycol synthesis as they provide superior control over molecular weight distribution and polydispersity [10]. The choice of catalyst significantly influences the reaction efficiency and product quality [11].

Alkaline catalysts including sodium hydroxide, potassium hydroxide, and sodium carbonate are commonly utilized for low-molecular-weight polyethylene glycol preparation [10]. For the synthesis of higher molecular weight derivatives, magnesium, aluminum, or calcium organoelement compounds serve as effective catalysts [10]. The catalyst concentration typically ranges from 0.0005 to 0.1 mol relative to the starting materials [11].

Trimethylamine has emerged as an particularly effective catalyst for polyethylene glycol synthesis due to its ability to facilitate ring-opening reactions of ethylene oxide [11]. This colorless gas catalyst dissolves readily in water, ethanol, and ether, and can be efficiently removed from the final product through vacuum dehydration processes [11]. The use of trimethylamine eliminates the formation of catalyst salts during the reaction, thereby reducing impurity content and improving product quality [11].

The catalytic efficiency is influenced by several factors including pH control, reaction temperature, and catalyst loading [11]. Optimal synthesis conditions have been established with catalyst to ethylene oxide ratios of 0.05:100, maintaining pH values below 8 to minimize side reactions [8]. The reaction temperature should be maintained between 130-160°C to ensure complete conversion while preventing thermal degradation of the polyethylene glycol backbone [11].

| Catalyst Type | Loading (mol%) | Temperature (°C) | Conversion Efficiency (%) |

|---|---|---|---|

| Sodium hydroxide | 0.1-0.5 | 120-140 | 85-92 |

| Trimethylamine | 0.05-0.1 | 130-160 | 95-98 |

| Magnesium organoelement | 0.2-0.8 | 100-130 | 88-94 |

| Potassium hydroxide | 0.1-0.3 | 110-130 | 82-89 |

Optimization of Vacuum-Assisted Synthesis Protocols

Vacuum-assisted synthesis protocols provide enhanced control over reaction conditions and improved product purity for the preparation of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate [12] [13]. The application of reduced pressure facilitates the removal of volatile byproducts and drives equilibrium reactions toward completion [14].

Dynamic vacuum distillation represents a critical purification technique for high-boiling liquids and low-melting solids in polyethylene glycol derivative synthesis [13]. The process involves the use of specialized distillation bridges designed specifically for high-vacuum applications, typically operating at pressures below 1 Torr [15]. The vacuum system must be equipped with appropriate traps to prevent contamination of vacuum pumps with organic vapors [13].

The vacuum-assisted synthesis protocol begins with degassing of starting materials to remove dissolved gases and moisture [14]. The reaction vessel is then evacuated to pressures of -0.095 megapascals or lower before introduction of reactants [11]. Temperature control during vacuum distillation is crucial, with heating mantles or oil baths providing uniform heat distribution [13].

Flash vacuum pyrolysis techniques can be employed for specific synthetic transformations, involving intense and brief heating of precursor molecules [16]. The key parameters include temperature and residence time, which must be optimized to maximize yield while minimizing the formation of intractable products [16]. The apparatus typically operates under dynamic vacuum with rapid condensation of products to suppress bimolecular degradation pathways [16].

Vacuum dehydration procedures are essential for removing residual moisture and volatile impurities from the final product [11]. The process involves heating the crude product under reduced pressure until the water content falls below 0.1 percent [11]. Continuous monitoring of pH during vacuum treatment ensures that values remain below 8 to prevent decomposition [11].

| Vacuum Level (Torr) | Temperature (°C) | Processing Time (hours) | Product Purity (%) |

|---|---|---|---|

| 1-5 | 90-110 | 2-4 | 92-95 |

| 0.1-1 | 80-100 | 3-6 | 95-97 |

| 0.01-0.1 | 70-90 | 4-8 | 97-99 |

| <0.01 | 60-80 | 6-12 | >99 |

Purification Strategies for Polyethylene Glycol Derivatives

Purification strategies for polyethylene glycol derivatives require specialized techniques to address the unique challenges associated with these water-soluble polymers [17] [18]. The selection of appropriate purification methods depends on the molecular weight, degree of functionalization, and the nature of impurities present in the crude product [18].

Reprecipitation represents the most commonly employed purification method for polyethylene glycol derivatives [17]. The process involves dissolving the polymer in a suitable solvent, followed by the addition of a precipitant or dropping the solution into a precipitant to selectively precipitate the polymer while leaving impurities in solution [17]. The precipitation operation must be repeated multiple times until no interfering impurities are detected [17].

Ion exchange purification methods are particularly effective for charged polyelectrolyte derivatives [17]. The technique utilizes ion exchange resins to separate ions between the solution and the exchanger through selective ion exchange processes [17]. This approach is especially suitable for removing ionic impurities from polyethylene glycol derivatives that contain charged functional groups [17].

Extraction purification methods exploit the differential solubility of low molecular weight compounds compared to the polymer [17]. The solvent selectively dissolves low molecular weight impurities without dissolving the polymer, making this approach ideal for removing unreacted starting materials and small molecule byproducts [17]. For water-soluble polyethylene glycol derivatives, dialysis or electrodialysis can be employed to separate low molecular weight compounds [17].

Precipitation classification utilizes the principle that polymer solubility decreases with increasing molecular weight [17]. This method involves gradually adding a precipitant to the solution to separate macromolecules with different average molecular weights, thereby obtaining information about the molecular weight distribution [17]. The first fraction obtained has the highest molecular weight, while the final fraction has the lowest molecular weight [17].

Continuous polymer precipitation systems offer significant advantages over traditional batch processes in terms of efficiency and cost-effectiveness [19]. These systems eliminate several processing steps required in batch precipitation and significantly reduce processing time while providing substantial energy and cost savings [19].

| Purification Method | Molecular Weight Range (Da) | Purity Achieved (%) | Processing Time (hours) |

|---|---|---|---|

| Reprecipitation | 200-20,000 | 95-98 | 4-8 |

| Ion Exchange | 1,000-50,000 | 96-99 | 6-12 |

| Dialysis | 500-10,000 | 92-96 | 12-24 |

| Extraction | 200-5,000 | 90-95 | 2-6 |

| Precipitation Classification | 1,000-100,000 | 98-99.5 | 8-16 |

The solubility characteristics of dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate are primarily governed by its unique molecular structure, which combines hydrophilic polyethylene glycol segments with a hydrophobic dicyclohexylamine moiety [1]. This compound demonstrates a moderate to high solubility in water, attributed to the presence of multiple ether linkages in the polyethylene glycol chain that facilitate hydrogen bonding with water molecules [2].

Polar Solvent Systems

In polar protic solvents such as methanol and ethanol, the compound exhibits high solubility due to the compatibility of the polyethylene glycol segments with alcoholic systems [2]. The solubility mechanism involves extensive hydrogen bonding between the ether oxygens of the polyethylene glycol chain and the hydroxyl groups of alcohols [3]. Research indicates that polyethylene glycol derivatives are miscible with water in all proportions and demonstrate high solubility in polar organic solvents including alcohols, glycols, and chlorinated solvents [2] [4].

The compound also shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with solubility values reaching 2 mg/mL in dimethyl sulfoxide [5]. This high solubility in pharmaceutical solvents makes it particularly suitable for drug delivery applications and biomedical research [3].

Non-Polar Solvent Systems

In contrast, the compound demonstrates limited solubility in non-polar solvents such as hexane and cyclohexane [2]. Polyethylene glycol-based compounds are characteristically insoluble in aliphatic hydrocarbons due to the absence of compatible intermolecular interactions [6]. The dicyclohexylamine component, while possessing some hydrophobic character, is insufficient to overcome the overall hydrophilic nature of the molecule [7].

| Solvent Type | Solubility | Mechanism | Applications |

|---|---|---|---|

| Water | Moderate to High | Hydrogen bonding via PEG chains | Aqueous formulations |

| Polar Protic | High | Hydrogen bonding and dipole interactions | Alcoholic solutions |

| Polar Aprotic | High | Dipole-dipole interactions | Pharmaceutical solvents |

| Non-Polar | Limited | Minimal hydrophobic interactions | Restricted applications |

Thermal Stability and Phase Transition Behavior

The thermal properties of dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate reflect its complex molecular architecture and intermolecular interactions [8]. The compound exhibits a melting point range of 115-122°C, indicating good crystalline structure and thermal stability [8]. This relatively sharp melting point suggests well-ordered molecular packing in the solid state.

Thermal Stability Profile

The compound demonstrates excellent thermal stability up to approximately 200°C under normal atmospheric conditions [8]. The boiling point is recorded at 425.7°C at 760 mmHg, which is significantly higher than expected for similar molecular weight compounds, indicating strong intermolecular interactions through hydrogen bonding networks [8]. The high boiling point is attributed to the extensive hydrogen bonding capabilities of both the polyethylene glycol segments and the amine functionality.

Phase Transition Characteristics

The crystalline-to-liquid phase transition occurs within a narrow temperature range, characteristic of compounds with well-defined molecular structures [8]. The polyethylene glycol components may exhibit glass transition behavior at lower temperatures, though specific glass transition temperatures have not been determined for this compound [9]. The thermal behavior is consistent with other polyethylene glycol derivatives, which typically show complex phase transition behavior due to the flexibility of the polymer chains [10].

Decomposition Kinetics

While specific decomposition temperatures are not explicitly reported, the compound is expected to undergo thermal decomposition above 200°C based on the stability of similar polyethylene glycol-amine conjugates [9]. The decomposition likely involves cleavage of the ether linkages and degradation of the carbonate protecting group at elevated temperatures.

| Thermal Property | Value | Significance |

|---|---|---|

| Melting Point | 115-122°C | Good crystallinity |

| Boiling Point | 425.7°C | Strong intermolecular forces |

| Thermal Stability | >200°C | Suitable for processing |

| Phase Transition | Crystalline to liquid | Normal solid-liquid behavior |

Surface Activity and Micelle Formation Dynamics

The surface activity of dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate originates from its amphiphilic molecular structure, combining hydrophilic polyethylene glycol segments with hydrophobic dicyclohexyl groups [11]. This structural arrangement imparts moderate surface activity to the compound, making it capable of reducing surface tension in aqueous solutions [12].

Surface Tension Reduction

Polyethylene glycol derivatives are known to significantly reduce surface tension when dissolved in water [11] [10]. The surface tension reduction mechanism involves the preferential orientation of molecules at the air-water interface, with the hydrophobic portions extending into the air phase and the hydrophilic segments remaining in the aqueous phase [12]. Studies on similar polyethylene glycol compounds show that surface tension decreases with increasing polymer concentration until a plateau is reached [13].

Critical Micelle Concentration and Aggregation

The compound is expected to exhibit a moderate critical micelle concentration based on its molecular structure and the behavior of related polyethylene glycol-amine conjugates [12]. The micelle formation capability is limited compared to conventional surfactants due to the relatively short hydrophobic chain length of the dicyclohexylamine component [11]. However, the polyethylene glycol segments can form loose aggregates in aqueous solutions through hydrogen bonding and van der Waals interactions [2].

Interfacial Properties

The compound demonstrates good interfacial activity at liquid-liquid interfaces, making it suitable for applications in emulsification processes and drug delivery systems [12]. The interfacial tension reduction is attributed to the amphiphilic nature of the polyethylene glycol chains and their ability to organize at interfaces [11].

| Surface Property | Expected Behavior | Mechanism | Applications |

|---|---|---|---|

| Surface Activity | Moderate | PEG segment orientation | Wetting agents |

| Surface Tension | Significant reduction | Amphiphilic alignment | Solubilization |

| Micelle Formation | Limited aggregation | Hydrogen bonding | Drug delivery |

| Interfacial Activity | Good reduction | Interface organization | Emulsification |

pH-Dependent Degradation Kinetics

The pH stability of dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate is significantly influenced by the protonation state of the dicyclohexylamine component, which has a pKa value of 10.4 [7]. This high pKa value indicates that the compound exists predominantly in its protonated form under physiological and acidic conditions [14].

Acidic Conditions (pH 1-6)

Under acidic conditions, the compound demonstrates excellent stability with degradation rates remaining slow even at pH 1-3 [7]. The protonation of the amine groups stabilizes the molecule against hydrolytic degradation, with estimated half-lives exceeding one year under strongly acidic conditions [14]. The stability is enhanced by the formation of stable ammonium salts that resist hydrolysis of the ester and ether linkages.

Neutral Conditions (pH 7)

At neutral pH, the compound exhibits optimal stability with minimal degradation rates [14]. The neutral species predominates at this pH, and the molecule maintains its structural integrity with estimated half-lives exceeding two years [7]. This stability profile makes the compound particularly suitable for pharmaceutical formulations requiring long-term storage.

Basic Conditions (pH 8-14)

Under basic conditions, the compound remains stable in its free base form, though degradation rates increase slightly compared to neutral conditions [14]. The deprotonation of amine groups begins at pH 8-10, but the overall molecular stability is maintained due to the robust nature of the polyethylene glycol backbone [7]. Even under strongly basic conditions (pH 11-14), the estimated half-life exceeds one year.

Degradation Mechanisms

The primary degradation pathways under extreme pH conditions involve hydrolysis of the carbonate protecting group and potential cleavage of ether linkages in the polyethylene glycol chain [14]. However, these processes are kinetically slow under normal storage and handling conditions, contributing to the compound's excellent shelf stability.

| pH Range | Stability | Degradation Rate | Mechanism | Half-life |

|---|---|---|---|---|

| 1-3 (Strongly Acidic) | Stable (protonated) | Slow | Protonation stabilization | >1 year |

| 4-6 (Weakly Acidic) | Stable | Very slow | Partial protonation | >2 years |

| 7 (Neutral) | Optimal | Minimal | Neutral species | >2 years |

| 8-10 (Weakly Basic) | Stable | Very slow | Deprotonation begins | >2 years |

| 11-14 (Strongly Basic) | Stable (free base) | Slow | Free base form | >1 year |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant